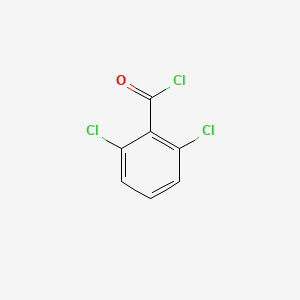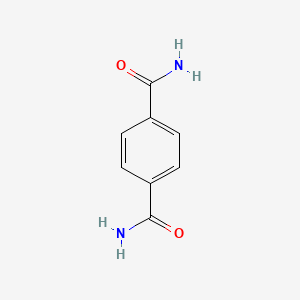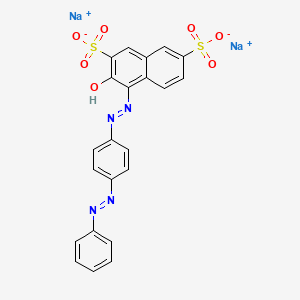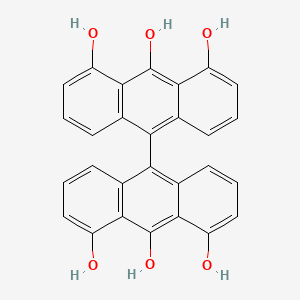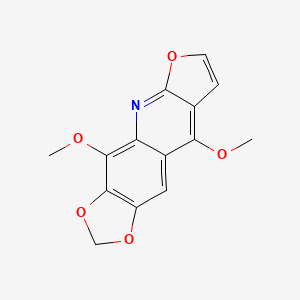
Flindersiamine
Vue d'ensemble
Description
Flindersiamine is an organic heterotricyclic compound . It is also classified as an oxacycle and an organonitrogen heterocyclic compound .
Synthesis Analysis
Flindersiamine can be synthesized from Ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy- and Sodium methoxide . More details about the synthesis of Flindersiamine can be found in the referenced source .Molecular Structure Analysis
The molecular formula of Flindersiamine is C14H11NO5 . For more detailed information about its molecular structure, you may refer to the referenced sources .Chemical Reactions Analysis
Furoquinoline alkaloids, which include Flindersiamine, exhibit a diverse range of effects, making them potential candidates for medicinal applications . More detailed information about the chemical reactions involving Flindersiamine can be found in the referenced sources .Physical And Chemical Properties Analysis
The molecular weight of Flindersiamine is 273.24 . For more detailed information about its physical and chemical properties, you may refer to the referenced sources .Applications De Recherche Scientifique
Antimalarial Activity
Flindersiamine, identified in the root of the East African Rutaceae Vepris uguenensis, displayed mild antimalarial activity. This finding suggests its potential in the development of antimalarial agents (Cheplogoi, Mulholland, Coombes, & Randrianarivelojosia, 2008).
Antibacterial and Antifungal Properties
Research on Flindersine isolated from Toddalia asiatica showed notable antibacterial and antifungal activities, indicating its potential use in treating infections. The study highlighted its moderate activity against various bacteria and fungi (Duraipandiyan & Ignacimuthu, 2009).
Antifungal and Anti-Trypanosomal Activities
A study on the South Brazilian endemic plant Raulinoa echinata revealed that flindersiamine showed antifungal activity against Leucoagaricus gongylophorus, a symbiotic fungus of leaf-cutting ants. However, it exhibited weak inhibitory activity against Trypanosoma cruzi (Biavatti et al., 2002).
Anti-Plasmodial Activity
Flindersiamine, isolated from Esenbeckia febrifuga, displayed weak antiplasmodial activity against Plasmodium falciparum strains, suggesting its potential in malaria treatment (Dolabela et al., 2008).
Derivatives for Antiparasitic Treatment
Synthesized derivatives of flindersiamine exhibited in-vitro activity against Trypanosoma cruzi, indicating potential applications in antiparasitic therapies (Valdez et al., 2022).
Wound Healing Potential
Flindersine, a compound related to flindersiamine, showed the ability to suppress Collagen III expression, suggesting potential applications in wound healing and skin disease treatment (Adams, Shou, Wohlmuth, & Cowin, 2016).
Antifouling Agent
Flindersiamine displayed significant antifouling activity in studies, suggesting its use in developing environmentally friendly antifouling agents (Pérez et al., 2019).
Potential Alzheimer's Treatment
Flindersiamine showed anticholinesterase activity in a study, indicating its potential as a treatment for Alzheimer's disease (Cardoso-Lopes et al., 2010).
Pesticidal Applications
A study demonstrated the bioefficacy of flindersine against agricultural pests and vector mosquitoes, suggesting its use in eco-friendly pesticide formulations (Duraipandiyan et al., 2015).
Cytotoxicity in Cancer Treatment
Flindersiamine exhibited cytotoxic activity against cancer cell lines in a study, indicating its potential in cancer treatment (Chaturvedula et al., 2003).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
8,16-dimethoxy-4,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,7,9,11(15)-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-16-11-7-3-4-18-14(7)15-10-8(11)5-9-12(13(10)17-2)20-6-19-9/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJCEVWDXKCHOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=COC2=NC3=C(C4=C(C=C31)OCO4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200229 | |
| Record name | Flindersiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flindersiamine | |
CAS RN |
522-06-5 | |
| Record name | Flindersiamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flindersiamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flindersiamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flindersiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLINDERSIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q8RKP2039 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




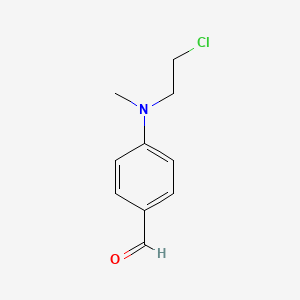
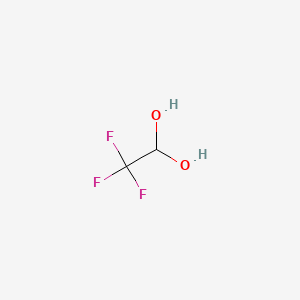

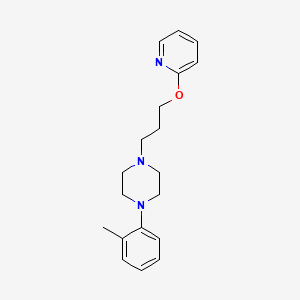
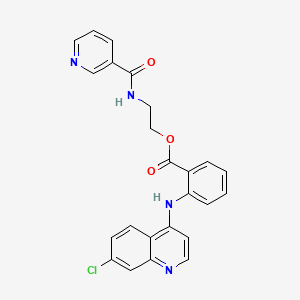
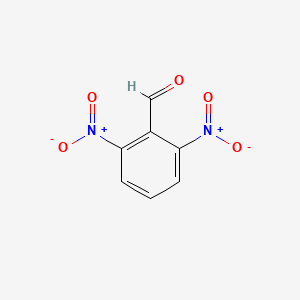
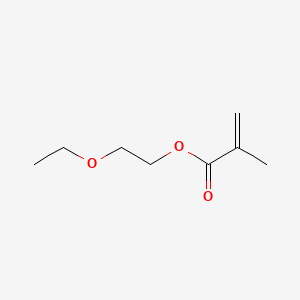

![Benzoic acid, 4-[(2-hydroxy-4,5-dimethylphenyl)azo]-](/img/structure/B1206417.png)
